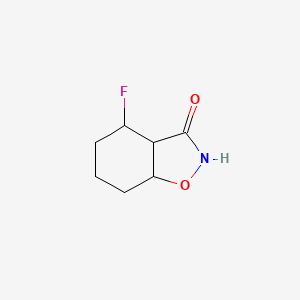

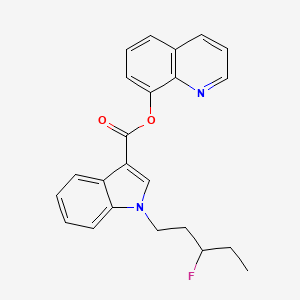

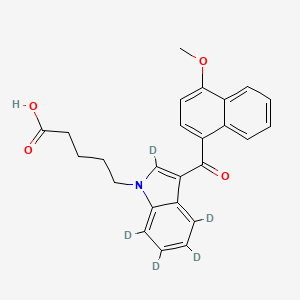

![molecular formula C19H19N3O2 B15134552 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)

3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide is a compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient approach to synthesizing quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another method involves the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media, which offers short reaction times, high yields, and the ability to reuse the catalyst for multiple runs .

Industrial Production Methods: Industrial production methods for quinazolinones often involve green chemistry approaches, such as using deep eutectic solvents and microwaves. For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives can be synthesized in a two-step reaction using choline chloride:urea deep eutectic solvent (DES) .

Chemical Reactions Analysis

Types of Reactions: 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include thiols, aldehydes, and β-cyclodextrin-SO3H. For instance, the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation is a green and efficient method .

Major Products Formed: The major products formed from these reactions are typically quinazolin-4(3H)-one derivatives, which exhibit a range of biological activities .

Scientific Research Applications

3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of various quinazolinone derivatives. In biology and medicine, it is studied for its potential as an anticandidal agent, showing potent activity against Candida strains . Additionally, it has applications in the development of new antifungal drugs .

Mechanism of Action

The mechanism of action of 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide involves the inhibition of specific enzymes or pathways. For example, it disrupts the ergosterol biosynthetic pathway by inhibiting lanosterol 14α-demethylase activity, which is crucial for fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other quinazolin-4(3H)-one derivatives, such as 1,2,3-triazole–quinazolinone conjugates and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives .

Uniqueness: What sets 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide apart is its potent anticandidal activity and its ability to inhibit the ergosterol biosynthetic pathway, making it a promising lead for further structural optimization and drug development .

Properties

Molecular Formula |

C19H19N3O2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide |

InChI |

InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13,15H,11-12H2,1H3,(H,20,23)/t13-,15?/m0/s1 |

InChI Key |

NLSINQIJIYPORU-CFMCSPIPSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC(=O)C3C=CC=CC3=N2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=NC(=O)C3C=CC=CC3=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

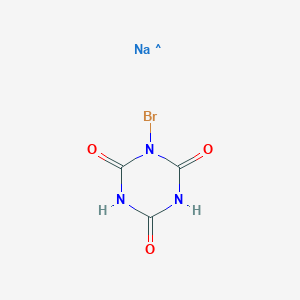

![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)

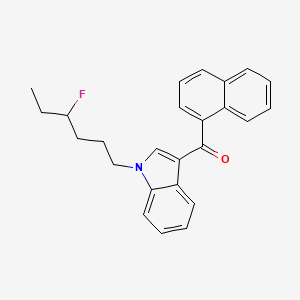

![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)

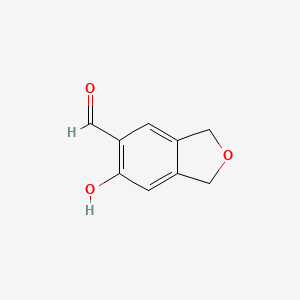

![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)

![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)